molecular formula C10H13BFNO3 B1388031 (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid CAS No. 874289-16-4

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No. B1388031
M. Wt: 225.03 g/mol
InChI Key: DZWRVLZSUCBLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is a type of boronic acid that has been used as a reactant in the synthesis of azaxanthene-based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs .


Synthesis Analysis

Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, can be synthesized using various methods. One common method is the Suzuki–Miyaura coupling, which is a type of carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is C10H13BFNO3 . The InChI code is 1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) .


Chemical Reactions Analysis

Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, are known for their ability to participate in coupling reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is 225.03 g/mol . The exact mass is 225.0972516 g/mol .

Future Directions

Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, have a wide range of potential applications in medicinal chemistry. They have shown promise in areas such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids in medicinal chemistry is expected to continue and potentially lead to the development of new promising drugs in the future .

properties

IUPAC Name

[3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRVLZSUCBLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660204
Record name {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

CAS RN

874289-16-4
Record name {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.